2-hydroxy-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzohydrazide core, which is known for its versatility in forming various derivatives with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of 2-hydroxybenzoic acid with hydrazine hydrate to form 2-hydroxybenzohydrazide.
Aldehyde condensation: The 2-hydroxybenzohydrazide is then reacted with 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with specific properties.
Biology and Medicine
In biological and medicinal research, derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the benzohydrazide moiety is particularly significant due to its known biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzohydrazide: A simpler analog with similar reactivity but fewer functional groups.
4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde: A precursor in the synthesis of the target compound.
Quinone derivatives: Products of oxidation reactions with distinct biological activities.
Uniqueness
The uniqueness of 2-hydroxy-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for developing new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H23N3O4/c25-19-7-3-2-6-18(19)21(27)23-22-14-16-8-10-17(11-9-16)28-15-20(26)24-12-4-1-5-13-24/h2-3,6-11,14,25H,1,4-5,12-13,15H2,(H,23,27)/b22-14+ |
InChI Key |
DPMDSHXMYDEILM-HYARGMPZSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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